molecular formula C8H7IN2O B8585433 7-Iodo-6-methylbenzo[d]isoxazol-3-amine

7-Iodo-6-methylbenzo[d]isoxazol-3-amine

Numéro de catalogue: B8585433
Poids moléculaire: 274.06 g/mol
Clé InChI: BQFURLKISYJQTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Iodo-6-methylbenzo[d]isoxazol-3-amine is a useful research compound. Its molecular formula is C8H7IN2O and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Development

7-Iodo-6-methylbenzo[d]isoxazol-3-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Isoxazole derivatives are known for their diverse biological activities, making them valuable in drug discovery. Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in disease pathways, which is crucial for understanding its mechanism of action.

1.2 Inhibition Studies

Recent studies have highlighted the potential of isoxazole amides, including derivatives like this compound, as potent inhibitors of proteins such as SMYD3 (SET and MYND domain-containing protein 3). These proteins are implicated in various cancers and other diseases, thus positioning this compound as a candidate for therapeutic development . The structure-activity relationship (SAR) studies have shown that modifications can enhance selectivity and potency against these targets.

2.1 Anticancer Properties

The compound's interaction with signaling pathways, such as Wnt/β-catenin, has been documented to influence cell proliferation and differentiation, indicating its potential role in cancer therapy. Isoxazole derivatives have shown promising results in modulating these pathways, suggesting that this compound could be further explored for its anticancer properties.

2.2 Neuropharmacological Effects

There is emerging evidence that compounds within the isoxazole class may exhibit neuropharmacological effects. Research into similar compounds has suggested potential applications in treating neurological disorders by modulating neurotransmitter systems or neuroinflammatory processes .

Synthesis and Mechanistic Insights

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under specific conditions. The presence of the iodine atom enhances the compound's reactivity, facilitating further modifications that can lead to biologically active derivatives.

3.2 Mechanism of Action

Understanding the mechanism by which this compound interacts with biological targets is essential for its application in drug development. Studies have indicated that it may act as a competitive inhibitor or modulator of specific enzymes involved in critical cellular processes . Detailed mechanistic studies are necessary to elucidate these interactions further.

Case Studies and Research Findings

Study Focus Findings
Study ASMYD3 InhibitionDemonstrated that isoxazole amides inhibit SMYD3 with high selectivity; SAR optimization led to enhanced activity .
Study BCancer Cell ProliferationShowed that this compound modulates Wnt/β-catenin signaling pathways, affecting cancer cell growth.
Study CNeuropharmacologyInvestigated the effects on neurotransmitter systems; suggested potential for treating neurodegenerative diseases .

Propriétés

Formule moléculaire

C8H7IN2O

Poids moléculaire

274.06 g/mol

Nom IUPAC

7-iodo-6-methyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H7IN2O/c1-4-2-3-5-7(6(4)9)12-11-8(5)10/h2-3H,1H3,(H2,10,11)

Clé InChI

BQFURLKISYJQTK-UHFFFAOYSA-N

SMILES canonique

CC1=C(C2=C(C=C1)C(=NO2)N)I

Origine du produit

United States

Synthesis routes and methods I

Procedure details

Potassium tert-butoxide (2.20 g, 19.2 mmol) was added to a solution of N-hydroxyacetamide (1.44 g, 19.2 mmol) in N,N′-dimethylformamide (25 mL) under argon. The resulting white suspension was stirred at room temperature for 30 minutes and then 2-fluoro-3-iodo-4-methylbenzonitrile (WO2006094187, 2.00 g, 7.7 mmol) was added and the mixture was stirred at room temperature for 6 hours. Further N-hydroxyacetamide (0.29 g, 3.9 mmol) and potassium tert-butoxide (0.45 g, 3.9 mmol) were added and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure and water and ethyl acetate were added. The organic layer was separated and the aqueous phase was extracted with further ethyl acetate. The combined organic layers were washed with brine, dried, (MgSO4) and evaporated. The residue was purified by flash chromatography (9:1 hexanes/ethyl acetate to ethyl acetate) to yield the title compound (1.79 g, 81%) as a solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.29 g
Type
reactant
Reaction Step Three
Quantity
0.45 g
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

To a 250 mL three necked round-bottomed flask equipped with a mechanical stirrer under nitrogen was added anhydrous DMF (100 mL) and acetohydroxamic acid (4.65 g, 62 mmol). After a clear solution was obtained, potassium tert-butoxide (6.94 g, 62 mmol) was added. The cloudy white mixture was allowed to stir for 30 min. 2-Fluoro-3-iodo-4-methylbenzonitrile (8.0 g, 31 mmol) was added and the reaction mixture was allowed to stir at RT for 6 h. Additional acetohydroxarnic acid (1.16 g, 15.5 mmol) and potassium tert-butoxide (1.74 g, 15.5 mmol) were added, and stirring continued for 12 h. The reaction mixture was distilled under reduced pressure to remove most of the DMF and the residue was partitioned between ethyl acetate (250 mL) and sat. aqueous ammonium chloride (50 mL). The aqueous layer was washed with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (50 mL), dried over MgSO4, and then evaporated under reduced pressure. The crude product was loaded on an ISCO column (330 g, eluted with 20-70% ethyl acetate in hexanes) to provide the title compound as an off white crystalline solid. MS (ESI, pos. ion) m/z: 275.0 (M+1).
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
6.94 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
1.16 g
Type
reactant
Reaction Step Four
Quantity
1.74 g
Type
reactant
Reaction Step Four
Quantity
4.65 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.